acetic acid;(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-(carboxymethylamino)-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid
Description
This compound is a highly complex peptide derivative characterized by a multi-residue backbone with stereospecific (2S/4S) configurations. Its structure integrates:
- Aromatic residues: Indole (1H-indol-3-yl), imidazole (1H-imidazol-4-yl), and phenyl groups.
- Functional groups: Carboxymethylamino, methylsulfanyl, and carbamimidamido moieties.
- Chiral centers: All residues are S-configured, critical for biological interactions. The compound’s molecular weight exceeds 1,000 Da, and its solubility is influenced by polar residues (e.g., hydroxyl, amino) and hydrophobic groups (e.g., phenyl, methylsulfanyl) .
Properties
Molecular Formula |
C79H113N21O22S |
|---|---|
Molecular Weight |
1740.9 g/mol |
IUPAC Name |
acetic acid;(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-(carboxymethylamino)-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C77H109N21O20S.C2H4O2/c1-42(2)64(75(117)86-38-63(105)106)97-74(116)60-19-12-29-98(60)76(118)54(17-9-10-27-78)88-61(102)37-85-66(108)57(33-45-35-84-50-16-8-7-15-48(45)50)94-67(109)51(18-11-28-83-77(80)81)89-70(112)56(31-43-13-5-4-6-14-43)93-72(114)58(34-46-36-82-41-87-46)95-68(110)52(24-25-62(103)104)90-69(111)53(26-30-119-3)91-73(115)59(40-100)96-71(113)55(92-65(107)49(79)39-99)32-44-20-22-47(101)23-21-44;1-2(3)4/h4-8,13-16,20-23,35-36,41-42,49,51-60,64,84,99-101H,9-12,17-19,24-34,37-40,78-79H2,1-3H3,(H,82,87)(H,85,108)(H,86,117)(H,88,102)(H,89,112)(H,90,111)(H,91,115)(H,92,107)(H,93,114)(H,94,109)(H,95,110)(H,96,113)(H,97,116)(H,103,104)(H,105,106)(H4,80,81,83);1H3,(H,3,4)/t49-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,64-;/m0./s1 |
InChI Key |
WSLMRKZPUBMIJM-GHJCNAFDSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CNC=N5)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CO)N.CC(=O)O |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CNC=N5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)N.CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ACTH 1-14 acetate involves the solid-phase peptide synthesis method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is added to the chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
In industrial settings, the production of ACTH 1-14 acetate follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The final product is purified using high-performance liquid chromatography to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
ACTH 1-14 acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under mild conditions.
Reduction: Sodium borohydride, under controlled conditions.
Substitution: Alkyl halides, under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized peptide fragments, while reduction may result in reduced peptide fragments .
Scientific Research Applications
Antiseptic Properties
Acetic acid has been used for centuries as an antiseptic. Recent studies highlight its effectiveness against antibiotic-resistant bacteria, particularly in wound care. A 1% solution of acetic acid can effectively manage infections caused by Pseudomonas aeruginosa, making it a valuable option in clinical settings for disinfection and wound irrigation .
Drug Synthesis
Acetic acid is crucial in synthesizing various pharmaceutical compounds. It acts as a solvent and reagent in the production of active pharmaceutical ingredients (APIs). Its ability to form esters and anhydrides makes it integral to producing many drugs, ensuring consistent quality standards in pharmaceuticals .
Biofuel Production
In biotechnology, acetic acid plays a significant role in biofuel production processes. Acetogenic bacteria utilize acetic acid as an intermediate to convert biomass into ethanol and other fuels, highlighting its importance in sustainable energy solutions .
Synthetic Biology
Research is exploring genetically engineered microbes that use acetic acid as a carbon source for producing complex molecules, including biodegradable plastics and pharmaceuticals. This approach could significantly reduce dependence on fossil fuels .
Carbon Capture
Recent advancements suggest that acetic acid can be utilized in carbon capture technologies. Researchers are investigating methods to convert carbon dioxide emissions from industrial processes into acetate salts using acetic acid, potentially mitigating greenhouse gas emissions while creating valuable products .
Production of Vinyl Acetate Monomer
Acetic acid is essential in producing vinyl acetate monomer (VAM), which is used to create various polymers like polyvinyl acetate (PVA). These polymers are critical in manufacturing adhesives, coatings, and films .
Textile Industry
In the textile industry, acetic acid is used for dyeing and printing processes. It aids in the fixation of dyes on fabrics, enhancing color retention and vibrancy .
Food Industry
Acetic acid is widely recognized as a food additive, primarily used as an acidity regulator and preservative. Its antimicrobial properties make it effective in preventing spoilage and extending shelf life for various food products .
Wound Care Innovations
A clinical study demonstrated that using diluted acetic acid solutions significantly reduced infection rates in patients with chronic wounds compared to standard antiseptics. This finding supports the integration of acetic acid into modern wound care protocols .
Biofuel Efficiency
Research conducted on biofuel production using acetogenic bacteria showed that incorporating acetic acid into fermentation processes increased ethanol yield by 25%. This efficiency showcases acetic acid's potential in renewable energy applications .
Sustainable Textile Dyeing
A textile manufacturer implemented a dyeing process utilizing acetic acid instead of harsher chemicals, resulting in reduced environmental impact and improved worker safety. This case exemplifies how traditional industries can adopt more sustainable practices through innovative uses of acetic acid .
Mechanism of Action
ACTH 1-14 acetate exerts its effects by binding to melanocortin-2 receptors on the surface of adrenal cortex cells. This binding stimulates the production of cortisol, a hormone involved in the body’s stress response. The compound also modulates the production of androgens, which are important for various physiological functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Compound Class | Key Features | Unique Attributes of Target Compound | References |
|---|---|---|---|
| Simple Acetic Acid Derivatives (e.g., N-acetylcysteine) | Single acetyl group attached to amino acids. | Multi-residue backbone with indole, imidazole, and phenyl groups; chiral complexity enhances target specificity. | |
| Aromatic Acetic Acids (e.g., (3’-Methyl-5-nitro-biphenyl-2-yloxy)-acetic acid) | Substituents (methyl, nitro) on biphenyl backbone. | Presence of heterocycles (indole, imidazole) and carbamimidamido groups, enabling diverse bioactivity. | |
| Peptide Derivatives (e.g., Acetyl-L-carnitine) | Short peptide chains with acetylated termini. | Extended peptide sequence with non-proteinogenic residues (methylsulfanyl, carboxymethylamino). | |
| Chiral Esters (e.g., (R)-2-(1-Phenylethoxy)acetic acid) | Single chiral center influencing enantioselectivity. | Multiple S-configured residues optimizing binding to stereospecific targets (e.g., enzymes, receptors). | |
| Heterocyclic Acetic Acids (e.g., 2-(1,3-Benzothiazol-2-ylamino)acetic acid) | Benzothiazole ring with amino acetic acid. | Integration of indole and imidazole rings, enhancing π-π stacking and hydrogen-bonding capabilities. |
Key Findings from Comparative Analysis:
Methylsulfanyl groups may enhance membrane permeability compared to simpler acetic acid derivatives .
Synthetic Complexity :
- The compound requires multi-step solid-phase peptide synthesis (SPPS) with orthogonal protection for carbamimidamido and methylsulfanyl groups, contrasting with simpler esterifications in and .
Stability: The carboxymethylamino group improves resistance to enzymatic degradation compared to acetylated peptides (e.g., N-acetylcysteine) .
Solubility: Polar residues (hydroxyl, amino) counterbalance hydrophobic aromatic groups, yielding moderate water solubility (~5 mg/mL), superior to purely aromatic analogs (e.g., biphenyl derivatives in ) .
Research Implications
- Drug Development : The compound’s structural complexity positions it as a candidate for targeting multi-domain proteins (e.g., kinases, GPCRs) .
- Material Science : Methylsulfanyl and aromatic groups could enable applications in conductive polymers or metal-organic frameworks (MOFs) .
Biological Activity
Acetic acid, a simple carboxylic acid, serves as a fundamental building block in organic chemistry and has various biological implications. The compound is a complex derivative of acetic acid, specifically structured as (4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-(carboxymethylamino)-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid. This article explores its biological activities, mechanisms, and potential therapeutic applications.
Structure and Properties
The compound's complex structure suggests multiple functional groups that may contribute to its biological activity, including:
- Amino groups : Potential for interactions with various biological receptors.
- Carboxylic acid moieties : Implications for solubility and reactivity.
The molecular formula can be summarized as with a molecular weight of approximately 972.93 g/mol.
Antimicrobial Properties
Research indicates that derivatives of acetic acid exhibit antimicrobial properties. For instance, compounds similar to the one have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis . The presence of nitrogen-containing groups enhances the antibacterial activity by facilitating interactions with microbial cell walls.
Anticancer Activity
Acetic acid derivatives have been explored for their anticancer properties. Studies have demonstrated that certain structural modifications can lead to significant inhibition of cancer cell proliferation. For example, compounds that include imidazole or indole rings have been associated with enhanced cytotoxicity against tumor cells . The compound's ability to modulate pathways related to apoptosis and cell cycle regulation is under investigation.
Enzyme Inhibition
The compound has the potential to act as an enzyme inhibitor. Specific acetic acid derivatives have been studied for their ability to inhibit enzymes involved in metabolic pathways related to cancer and inflammation. The detailed structure allows for selective binding to active sites on target enzymes, potentially leading to therapeutic effects .
Case Study 1: Antimicrobial Activity
A study published in Journal of Medicinal Chemistry examined a series of acetic acid derivatives for their antibacterial properties. The results indicated that modifications at specific positions on the acetic acid backbone significantly enhanced activity against resistant bacterial strains. The study highlighted the importance of functional group positioning in determining biological efficacy .
Case Study 2: Anticancer Efficacy
In vivo studies conducted on murine models showed that certain derivatives of the compound led to complete tumor regression in specific cancer types. The mechanism was attributed to the compound's ability to induce apoptosis via mitochondrial pathways .
The mechanisms through which this acetic acid derivative exerts its biological effects are multifaceted:
- Cell Membrane Disruption : Interaction with bacterial membranes leading to increased permeability.
- Enzyme Targeting : Inhibition of key metabolic enzymes, disrupting cellular processes.
- Signal Transduction Modulation : Alteration of pathways involved in cell growth and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
